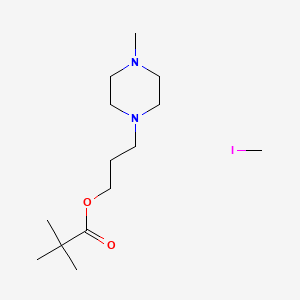
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with hydroxypropyl, dimethyl, iodide, and pivalate ester groups. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) involves multiple steps, including the protection of functional groups, nucleophilic substitution, and esterification reactions. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Group: The hydroxyl group of 3-hydroxypropyl is protected using a suitable protecting group such as a silyl ether.
Nucleophilic Substitution: The protected hydroxypropyl group is then reacted with piperazine in the presence of a base to form the piperazine derivative.
Methylation: The piperazine derivative is methylated using methyl iodide to introduce the dimethyl groups.
Deprotection and Esterification: The protecting group is removed, and the resulting compound is esterified with pivalic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodide group can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or sodium thiolate (NaS) are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simple piperazine derivative with similar structural features.
Hydroxypropyl Piperazine: A piperazine derivative with a hydroxypropyl group.
Dimethyl Piperazine: A piperazine derivative with dimethyl groups.
Uniqueness
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pivalate ester group enhances its stability and resistance to hydrolysis, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
31364-61-1 |
|---|---|
Formule moléculaire |
C14H29IN2O2 |
Poids moléculaire |
384.30 g/mol |
Nom IUPAC |
iodomethane;3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26N2O2.CH3I/c1-13(2,3)12(16)17-11-5-6-15-9-7-14(4)8-10-15;1-2/h5-11H2,1-4H3;1H3 |
Clé InChI |
MOLMXJDSSBWQQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCN1CCN(CC1)C.CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



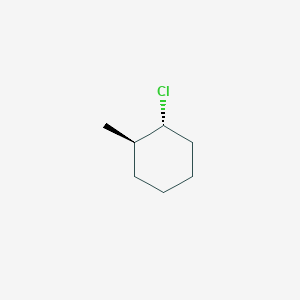

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
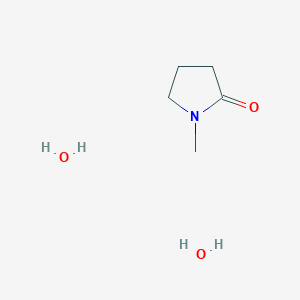
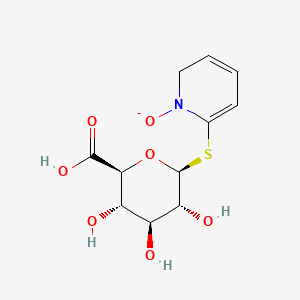
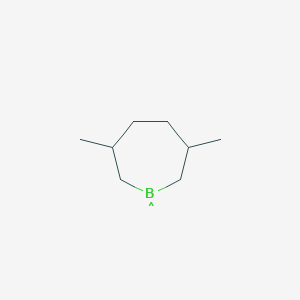
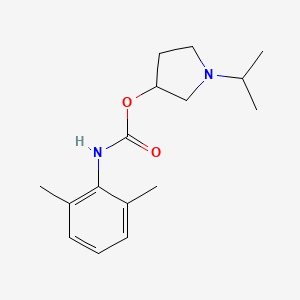
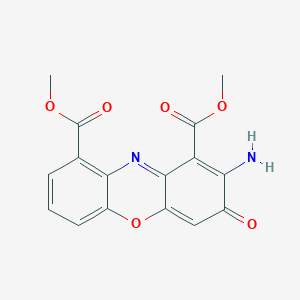

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)

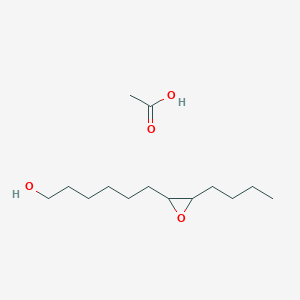
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
